Ni‑Catalyzed Propargylic Cross‑Coupling to Allenes – Exclusive Reactivity of the Propargylic Motif
In a direct head‑to‑head comparison, 1‑chloro‑4‑(prop‑2‑yn‑1‑yl)benzene serves as a propargylic electrophile in Ni‑catalyzed cross‑coupling with Grignard reagents to produce terminal allenes, whereas 4‑chlorophenylacetylene (CAS 873‑73‑4), lacking the benzylic methylene spacer, does not participate in this transformation . The target compound was converted to the corresponding allene in 73% isolated yield (Table 2, entry 5), demonstrating the essential role of the propargylic C–Br/C–Cl motif.
| Evidence Dimension | Yield in Ni‑catalyzed allene synthesis |
|---|---|
| Target Compound Data | 73% isolated yield of 1‑(4‑chlorophenyl)‑1,2‑propadiene |
| Comparator Or Baseline | 4‑Chlorophenylacetylene: 0% (no reaction under identical conditions) |
| Quantified Difference | Absolute yield advantage of 73 percentage points |
| Conditions | Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), RMgX (1.5 equiv), THF, 0 °C → rt, 12 h |
Why This Matters
This exclusive reactivity enables access to allene scaffolds that are inaccessible with directly‑bound aryl alkynes, expanding synthetic options in medicinal chemistry and natural product synthesis.
